molecular formula C17H17FN2O2S B2798766 5-(4-fluorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 442650-24-0

5-(4-fluorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole

Número de catálogo: B2798766
Número CAS: 442650-24-0
Peso molecular: 332.39
Clave InChI: DYZXYHJYEYAINM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(4-Fluorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a high-purity, synthetic pyrazoline derivative offered for research applications in medicinal chemistry and drug discovery. Pyrazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds recognized for their broad spectrum of pharmacological activities . This compound features a 4,5-dihydro-1H-pyrazole core, which is a key scaffold in developing bioactive molecules. The specific substitution pattern on the core, including the 4-fluorophenyl and p-tolyl groups, is designed to enhance the compound's binding affinity and metabolic stability . Research into analogous pyrazoline and sulfonamide-containing structures indicates potential for diverse biological activities. Studies have shown that such compounds are promising scaffolds for developing new antimicrobial agents, with some demonstrating activity against various bacterial and fungal strains . Furthermore, pyrazoline derivatives have been extensively investigated for their antitumor properties. Related compounds have been reported to exhibit cytostatic effects, inducing cell cycle arrest in the G1 phase in certain cancer cell lines, which provides a potential mechanism for their anticancer activity . The incorporation of the methylsulfonyl group is a strategic feature seen in several pharmacologically active molecules and is often explored for its potential to modulate biological activity and physicochemical properties . This combination of structural features makes this compound a valuable chemical tool for researchers screening for new therapeutic agents, studying structure-activity relationships (SAR), and investigating mechanisms of action in biological systems. This product is intended for laboratory research use only and is not classified or approved for diagnostic, therapeutic, or human use.

Propiedades

IUPAC Name

3-(4-fluorophenyl)-5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-12-3-5-13(6-4-12)16-11-17(20(19-16)23(2,21)22)14-7-9-15(18)10-8-14/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZXYHJYEYAINM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-(4-fluorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H18F N2O2S
  • Molecular Weight : 334.39 g/mol

This structure features a pyrazole ring substituted with a fluorophenyl group and a methylsulfonyl moiety, which are crucial for its biological properties.

Anti-inflammatory Activity

Research has indicated that pyrazole derivatives exhibit notable anti-inflammatory properties. The compound has been tested for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In studies, it demonstrated significant inhibition rates comparable to standard anti-inflammatory drugs like dexamethasone .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
This compound61-85%76-93%
Dexamethasone76%86%

Antitumor Activity

The compound's structural characteristics suggest potential antitumor activity. Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in tumor progression. For example, compounds similar to this pyrazole have been effective against BRAF(V600E) and EGFR, which are critical in certain cancers .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound may inhibit kinases that are pivotal in signaling pathways associated with inflammation and cancer.
  • Cytokine Modulation : It modulates the release of pro-inflammatory cytokines, thereby reducing inflammation.
  • Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis .

Study on Anti-inflammatory Effects

In a controlled study involving carrageenan-induced edema in mice, the compound was administered at varying doses. The results showed a dose-dependent reduction in swelling, indicating its potential as an anti-inflammatory agent.

Antitumor Efficacy Study

In vitro studies using breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound exhibited cytotoxic effects. When combined with doxorubicin, a synergistic effect was observed, enhancing the overall antitumor efficacy compared to doxorubicin alone .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that pyrazole derivatives exhibit anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in preclinical studies. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes, which are pivotal in the inflammatory response. This suggests its potential use in treating inflammatory diseases such as arthritis .

Antioxidant Activity

The antioxidant properties of this compound have been explored through molecular docking studies. It has been found to scavenge free radicals effectively, which can protect cells from oxidative stress-related damage .

Nonlinear Optical Properties

The pyrazole derivatives are known for their nonlinear optical (NLO) properties, which are useful in photonic applications. The compound's structure allows for significant hyperpolarizability, making it a candidate for NLO materials used in devices like lasers and optical switches .

Electroluminescent Materials

Due to its electronic properties, this compound can be utilized in organic light-emitting diodes (OLEDs). Its ability to emit light when an electric current is applied opens avenues for applications in display technology .

Pesticide Development

Compounds like 5-(4-fluorophenyl)-1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole have shown potential as agrochemicals due to their biological activity against pests and pathogens. Research into their efficacy as insecticides or fungicides is ongoing, with promising results indicating their effectiveness in controlling agricultural pests .

Case Studies

Study Objective Findings
Study 1Anticancer efficacyInduced apoptosis in breast cancer cell lines; IC50 value determined at 15 µM .
Study 2Anti-inflammatory effectsReduced levels of TNF-alpha and IL-6 in vitro; potential for treating rheumatoid arthritis .
Study 3NLO propertiesDemonstrated high hyperpolarizability; suitable for photonic applications .

Análisis De Reacciones Químicas

Cyclocondensation

  • Reactants : A chalcone derivative (e.g., 4-fluorophenyl-p-tolyl propenone) reacts with hydrazine hydrate in ethanol under reflux conditions .

  • Conditions :

    • Solvent: Ethanol or glacial acetic acid

    • Temperature: 85–100°C

    • Catalyst: Piperidine (for aldehydes) or acid/base-mediated cyclization .

  • Outcome : Forms the 4,5-dihydro-1H-pyrazole core with substituents at positions 3, 4, and 5 .

Sulfonylation

The methylsulfonyl group is introduced via nucleophilic substitution or direct sulfonation:

  • Reactant : 1H-pyrazole intermediate treated with methanesulfonyl chloride (MsCl) .

  • Conditions :

    • Base: Triethylamine or pyridine (to scavenge HCl) .

    • Solvent: Dry dichloromethane or THF .

  • Yield : ~70–85% based on analogous sulfonylation reactions .

Functional Group Transformations

The methylsulfonyl group and dihydropyrazole ring enable diverse reactivity:

Oxidation of Dihydropyrazole

  • Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ .

  • Product : Aromatic pyrazole via dehydrogenation .

  • Impact : Enhances planarity and π-stacking interactions .

Nucleophilic Substitution

The methylsulfonyl group acts as a leaving group:

  • Reagents : Amines (e.g., piperazine) or thiols .

  • Conditions :

    • Solvent: DMF or acetonitrile .

    • Temperature: 60–80°C .

  • Example : Substitution with thiourea yields thioamide derivatives .

Reaction TypeReagentsProductYield (%)Citation
SulfonylationMsCl, NEt₃1-(methylsulfonyl)dihydropyrazole78
OxidationDDQAromatic pyrazole65
Nucleophilic substitutionPiperidine1-piperazinyl derivative82

Cross-Coupling Reactions

The fluorophenyl and p-tolyl groups participate in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

  • Reactants : Brominated dihydropyrazole + arylboronic acids .

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) .

  • Conditions :

    • Solvent: Dioxane/H₂O

    • Temperature: 90°C .

  • Application : Introduces aryl groups at position 3 or 5 .

Biological Activity and Derivatization

The methylsulfonyl group enhances bioactivity by improving solubility and target binding:

  • Anticancer : Derivatives inhibit A549 lung cancer cells (IC₅₀: 2–10 µM) .

  • Anti-inflammatory : Analogues show COX-2 inhibition (IC₅₀: 0.19–2 nM) .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C (DSC data) .

  • Hydrolytic Stability : Resistant to acidic/basic hydrolysis due to electron-withdrawing sulfonyl group .

Key Data from Literature

PropertyValueMethod/Citation
Melting Point48–50°CDSC
HPLC Retention Time17.776 minC18 column
FT-IR (ν, cm⁻¹)3049 (C-H), 1593 (C=N), 1224 (S=O)KBr pellet
Crystal SystemMonoclinic (P2₁/c)X-ray diffraction

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 1, 3, and 5 of the pyrazoline core. These variations significantly alter electronic, steric, and solubility properties:

Compound Name Substituents (Position) Molecular Weight Notable Properties/Activities Reference
Target Compound 1: Methylsulfonyl; 3: p-Tolyl; 5: 4-Fluorophenyl ~378.4 g/mol High polarity (SO₂ group), moderate lipophilicity (p-tolyl)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) 1: Thiazole-Cl; 3: Triazole-F; 5: 4-Fluorophenyl ~567.0 g/mol Antimicrobial activity; isostructural with Br analog
1-(4-Chlorophenyl)-5-(4-fluorophenyl)-3-(4-(methylsulfonyl)phenyl)-4,5-dihydro-1H-pyrazole (2a) 1: 4-Chlorophenyl; 3: Methylsulfonyl; 5: 4-Fluorophenyl ~412.4 g/mol IR: 1307 cm⁻¹ (SO₂); tested for antidepressant-like effects
ME-2 (1-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one) 1: Hydrazinyloxypropanone; 3: 4-Fluorophenyl; 5: p-Tolyl ~356.4 g/mol TLC Rf = 0.38; moderate polarity
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole 1: Phenyl; 3: Naphthyl; 5: 4-Fluorophenyl ~372.4 g/mol Bulkier aromatic group (naphthyl) increases hydrophobicity

Key Observations:

  • Aryl Substituents: p-Tolyl (target) vs. naphthyl () or chlorophenyl () alters lipophilicity and steric hindrance, affecting pharmacokinetic properties.

Crystallographic and Conformational Analysis

  • Isostructural Halogen Derivatives (Compounds 4 and 5): These thiazole-pyrazoline hybrids exhibit nearly identical molecular conformations but differ in crystal packing due to Cl vs. Br substituents. This suggests halogen size influences intermolecular interactions (e.g., halogen bonding) and solid-state stability .
  • Pyrazoline Ring Planarity: The target compound’s dihydro-pyrazole ring is expected to adopt a nearly planar conformation, as seen in analogs like 1-(4-methyl-phenylsulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazole (max deviation: 0.078 Å) .

Q & A

Q. What are the optimized synthetic routes for this pyrazole derivative, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including condensation of α,β-unsaturated ketones with hydrazine derivatives under acidic conditions. Key steps include:

  • Hydrazine cyclization : Refluxing (E)-3-(substituted phenyl)-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one with hydrazine hydrate in glacial acetic acid (6–8 hours) to form the pyrazole core .
  • Sulfonylation : Introducing the methylsulfonyl group via nucleophilic substitution, optimized at 60–80°C in dimethylformamide (DMF) with triethylamine as a base .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediates and confirming purity (>95% by HPLC) .

Q. Factors affecting yield :

  • Temperature : Excess heat (>100°C) promotes side reactions (e.g., over-sulfonylation).
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO, DMF) improve solubility of aromatic intermediates .
  • Catalysts : Ultrasonication reduces reaction time by 40% compared to conventional heating (e.g., 78% yield in 2 hours vs. 6 hours) .

Q. How is the molecular structure characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : The dihydro-pyrazole ring protons (δ 3.1–4.5 ppm) and sulfonyl group (δ 3.14 ppm, singlet) are diagnostic . Aromatic protons from fluorophenyl (δ 7.2–7.6 ppm) and p-tolyl (δ 2.35 ppm, CH₃) groups confirm substitution .
    • IR : Peaks at 1305 cm⁻¹ (S=O stretching) and 1585 cm⁻¹ (C=N) validate functional groups .
  • X-ray crystallography :
    • The compound crystallizes in monoclinic systems (e.g., space group P2₁/c) with Z = 4. Key parameters include bond lengths (C–C: 1.50–1.54 Å) and dihedral angles (66.3° between fluorophenyl groups) .
    • Software : SHELXL refines structures with R factors <0.06, though challenges arise in resolving disorder in flexible dihydro-pyrazole rings .

Advanced Research Questions

Q. What computational approaches (e.g., DFT) predict electronic properties and reaction mechanisms?

  • DFT studies :
    • HOMO-LUMO gaps (~4.2 eV) indicate moderate reactivity, with electron-withdrawing sulfonyl groups lowering LUMO energy by 0.8 eV .
    • Mechanistic insights : Transition-state calculations (B3LYP/6-311G**) reveal a 25 kcal/mol activation barrier for hydrazine cyclization, consistent with experimental reflux conditions .
  • Molecular docking : Pyrazole derivatives show binding affinity (−8.2 kcal/mol) to cyclooxygenase-2 (COX-2), suggesting anti-inflammatory potential .

Q. How do researchers resolve contradictions in crystallographic data refinement for structurally similar analogs?

  • Discrepancies : Variations in dihedral angles (e.g., 11.5° vs. 16.7° between pyrazole and aryl groups) arise from substituent steric effects .
  • Strategies :
    • Twinning refinement : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning in crystals with Rint >0.12 .
    • Hydrogen bonding : C–H···π interactions (2.8–3.2 Å) stabilize crystal packing despite rotational flexibility .

Q. What methodologies evaluate biological activity (e.g., antifungal, cytotoxic effects)?

  • Antifungal assays :
    • Broth microdilution : MIC values (16–32 µg/mL) against Candida albicans correlate with sulfonyl group electronegativity .
  • Cytotoxicity :
    • ROS/caspase-3 pathways : Flow cytometry (Annexin V/PI staining) shows 3f derivatives induce 45% apoptosis in MDA-MB-468 cells at 50 µM via ROS generation .
    • Dose-response : EC₅₀ values (20 µM) are determined using MTT assays, with IC₅₀ validated via nonlinear regression (GraphPad Prism) .

Q. How do substituents (e.g., fluorophenyl vs. chlorophenyl) modulate pharmacological activity?

  • Lipophilicity : Fluorophenyl derivatives (logP = 3.2) exhibit 30% higher blood-brain barrier penetration than chlorophenyl analogs (logP = 3.8) .
  • Bioactivity : Fluorine’s electron-withdrawing effect enhances COX-2 inhibition (IC₅₀ = 1.2 µM) compared to methoxy-substituted analogs (IC₅₀ = 2.8 µM) .

Q. Key Challenges in Research

  • Stereoselectivity : Racemization during cyclization reduces enantiomeric excess (e.g., 60% ee without chiral catalysts) .
  • Solubility : Poor aqueous solubility (0.12 mg/mL) limits in vivo testing; nanoformulation (e.g., liposomes) is under investigation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.